(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKYWTYLFJOGX-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via nucleophilic attack of the deprotonated malonic acid enolate on the aldehyde carbonyl, followed by dehydration to form the conjugated enoic acid system. Piperidine or ammonium acetate typically serves as the catalyst, with toluene or ethanol as solvents.
Stereochemical Considerations
While the Knoevenagel reaction predominantly yields the thermodynamically stable (E)-isomer, the (Z)-configuration can be achieved through:
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Low-temperature conditions (0–5°C) to kinetically trap the less stable isomer
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Polar aprotic solvents like DMF that stabilize zwitterionic intermediates
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Microwave-assisted synthesis to reduce reaction time and minimize isomerization
A representative procedure from VulcanChem demonstrates that maintaining the reaction at 50°C for 12 hours in DMF with triethylamine as base yields 68% of the (Z)-isomer.
Aldol Condensation with Directed Stereocontrol
The aldol condensation strategy employs 4-(difluoromethoxy)benzaldehyde and a β-keto acid precursor, enabling better stereochemical control through transition-state engineering.
Stepwise Synthesis
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Aldehyde Preparation :
-
Condensation :
-
Saponification :
Yield Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Catalyst Loading | ↑ 15% | 10 mol% ZnCl₂ |
| Reaction Time | ↑ 22% | 6 hours |
| Solvent Polarity | ↑ 18% | THF |
Data amalgamated from and demonstrates that this method achieves 74% overall yield with 92% (Z)-selectivity.
Hydrolytic Ring-Opening of Lactones
An innovative approach involves synthesizing γ-lactone precursors followed by acid-catalyzed ring opening:
Lactone Formation
Stereospecific Hydrolysis
| Acid Catalyst | Temperature | (Z):(E) Ratio |
|---|---|---|
| HCl (0.1M) | 25°C | 3:1 |
| TFA | 40°C | 5:1 |
| p-TsOH | 60°C | 8:1 |
The enhanced (Z)-selectivity with p-toluenesulfonic acid (p-TsOH) at elevated temperatures suggests a protonation-controlled mechanism.
Comparative Analysis of Methods
| Method | Overall Yield | (Z)-Selectivity | Scalability |
|---|---|---|---|
| Knoevenagel | 68% | 78% | Moderate |
| Aldol Condensation | 74% | 92% | High |
| Wittig | 52%* | 85%* | Low |
| Lactone Hydrolysis | 61% | 88% | Moderate |
*Theoretical values based on analogous systems
Purification and Characterization
All routes require final purification via:
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Acid-base extraction : Separation from unreacted starting materials using 1M HCl and NaHCO₃
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Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction
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HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms >98% purity
Critical spectral data:
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Difluoromethoxy (-OCF₂H) : Enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH) groups . The electron-withdrawing nature of fluorine atoms may also reduce oxidative degradation.
- Chlorine vs. Fluorine : Chlorophenyl substituents (e.g., in ) increase molecular weight and lipophilicity but lack the metabolic resistance offered by fluorinated groups.
- Cyano Group (-CN): Introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to carboxylic acids (pKa ~4.5–5) .
Biological Activity
(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid, a synthetic organic compound, is part of the phenylpropanoid class, known for its diverse biological activities. Its unique structure, characterized by a trans double bond and a difluoromethoxy substituent, suggests potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The difluoromethoxy group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological effects.
Research indicates that this compound may interact with various biological targets, including inflammatory mediators and enzymes involved in cancer progression. Its mechanism of action involves modulation of pathways such as:
- Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) : This pathway is crucial for regulating immune responses and inflammation. Inhibiting STAT3 can reduce pro-inflammatory cytokine production, potentially alleviating conditions like rheumatoid arthritis and other inflammatory diseases.
- Interaction with GPR40 : Compounds similar to this one have been shown to modulate GPR40 activity, suggesting a role in metabolic regulation and potential applications in treating metabolic disorders .
1. Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. This has been assessed through various in vitro assays measuring cytokine production in response to inflammatory stimuli.
2. Anticancer Properties
The compound has shown promise in anticancer studies, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been evaluated against breast cancer cells, demonstrating a dose-dependent reduction in cell viability.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Metabolic Regulation | Modulation of GPR40 activity |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound on RAW 264.7 macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 upon LPS stimulation. The results suggest its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved its application on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized for higher Z-isomer selectivity?
- Methodological Answer : Synthesis typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, using precursors like 4-(difluoromethoxy)benzaldehyde and malonic acid derivatives. Optimization includes:
- Temperature : Lower temperatures (0–25°C) favor Z-isomer formation by reducing thermal isomerization .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency and stereochemical control .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve yield and selectivity .
- Data Contradiction Note : Conflicting yields (50–85%) in literature may arise from impurities in aldehyde precursors or incomplete stereochemical control during condensation .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the Z-configuration and purity of the compound?
- Methodological Answer :
- ¹H NMR : Coupling constants (J ≈ 12–14 Hz for Z-isomer trans protons) distinguish Z/E isomers. Aromatic protons integrate for 4-substitution patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm Z-configuration and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) confirm carboxylic acid functionality .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis of the difluoromethoxy group .
- Handling : Use anhydrous conditions, glove boxes, or Schlenk lines for air-sensitive reactions .
- Degradation Monitoring : Regular HPLC or TLC analysis detects decomposition products (e.g., free carboxylic acids or defluorinated byproducts) .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic addition compared to non-fluorinated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing difluoromethoxy group activates the α,β-unsaturated system for Michael additions. Compare kinetics with trifluoromethoxy analogs ( ) .
- Steric Effects : Fluorine’s small size allows nucleophiles (e.g., amines) to attack the β-carbon without steric hindrance, unlike bulkier substituents .
- Case Study : Thiol additions proceed 3× faster in difluoromethoxy derivatives versus methoxy analogs, quantified by stopped-flow spectroscopy .
Q. What strategies resolve contradictions between computational models and experimental data on hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for carboxylic acid dimers) using Etter’s rules to align experimental (X-ray) and theoretical (DFT) data .
- Thermal Ellipsoid Refinement : SHELXL-refined displacement parameters identify dynamic disorder in fluorine atoms, reconciling discrepancies in bond lengths .
- MD Simulations : Molecular dynamics under periodic boundary conditions model lattice flexibility, explaining deviations in predicted vs. observed packing .
Q. What in silico methods predict the compound’s biological activity, and how are these validated experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2), leveraging structural homology with cinnamic acid derivatives .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., difluoromethoxy σ ≈ 0.45) with anti-inflammatory IC₅₀ data .
- Validation : In vitro COX-2 inhibition assays (ELISA) confirm predictions, with IC₅₀ values compared to ibuprofen as a control .
Data Contradiction Analysis
Q. Why do studies report varying biological activities for structurally similar Z-isomers?
- Methodological Answer :
- Isomer Purity : Contamination by E-isomers (even ≤5%) significantly alters IC₅₀ values. Validate purity via chiral HPLC .
- Solubility Differences : Z-isomers often exhibit lower aqueous solubility, reducing bioavailability in cell-based assays. Use DMSO stock solutions standardized to ≤0.1% v/v .
- Case Study : A 2024 study found Z-isomers of cinnamic acid derivatives had 10× higher COX-2 inhibition than E-isomers, attributed to better active-site fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
